Direct Head-to-Head Comparison: Anhydromaggiemycin Exhibits ~50 µM IC50 for α2β1 Integrin, Outperforming Maggiemycin
In a 2007 study, anhydromaggiemycin (compound 2) inhibited the binding of the α2β1 integrin to collagen I with an IC50 value of approximately 50 µM. Under identical assay conditions, its direct structural analog maggiemycin (compound 1) was 'clearly less effective' [1]. The study also tested other highly similar tetracyclic polyketides, none of which showed activity, confirming that this inhibitory property is unique to anhydromaggiemycin and not a general class effect [1].
| Evidence Dimension | Inhibition of α2β1 integrin binding to collagen I |
|---|---|
| Target Compound Data | IC50 ≈ 50 µM |
| Comparator Or Baseline | Maggiemycin (compound 1): 'clearly less effective' (quantitative IC50 not reported) |
| Quantified Difference | Anhydromaggiemycin is the only compound in the test panel with measurable integrin inhibition; maggiemycin is inactive or significantly less potent. |
| Conditions | In vitro cell-free binding assay using recombinant α2I domain |
Why This Matters
Procurement of anhydromaggiemycin is essential for integrin-focused research; maggiemycin is functionally distinct and cannot serve as a substitute.
- [1] Käpylä J, Pentikäinen OT, Nyrönen T, Nissinen L, Lassander S, Jokinen J, et al. Small Molecule Designed to Target Metal Binding Site in the α2I Domain Inhibits Integrin Function. J Med Chem. 2007;50(11):2742-2746. View Source
